2-Phenyl-1-propanol, also known as 2-phenylpropan-1-ol, is an aromatic alcohol with the chemical formula . It features a propanol backbone substituted with a phenyl group at the second carbon. This compound has garnered attention due to its structural characteristics, which contribute to its diverse chemical behavior and biological activity. The molecular weight of 2-phenyl-1-propanol is approximately 136.19 g/mol, and it is commonly utilized in various
Research indicates that 2-phenyl-1-propanol exhibits various biological activities. It has been studied for its potential antimicrobial properties and its role as a flavoring agent in food products. Additionally, it has shown some activity as a potential therapeutic agent due to its ability to interact with biological systems, although further studies are necessary to fully elucidate these effects .
Several methods are employed for synthesizing 2-phenyl-1-propanol:
2-Phenyl-1-propanol finds applications across various fields:
Interaction studies involving 2-phenyl-1-propanol have focused on its enzymatic interactions and its behavior in biological systems. For instance, studies have demonstrated that this compound can undergo enzymatic resolution, leading to the formation of enantiomers that may possess different biological activities. These interactions are critical for understanding how 2-phenyl-1-propanol can be utilized in drug design and development .
Several compounds share structural similarities with 2-phenyl-1-propanol. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
1-Phenylethanol | C8H10O | Lacks a propanol side chain; primarily used as a solvent. |
3-Phenylpropanol | C9H12O | Different positioning of the phenyl group; less common in industrial applications. |
Benzyl alcohol | C7H8O | Contains only one phenyl group; widely used as an antiseptic and solvent. |
2-Methylphenylpropanol | C10H14O | Substituted methyl group; often used in fragrance formulations. |
Each of these compounds exhibits distinct properties and applications, but 2-phenyl-1-propanol's unique structure allows it to participate in specific reactions and exhibit particular biological activities that differentiate it from its analogs .
The study of 2-phenyl-1-propanol dates to the early 20th century, with initial interest in its role as a flavoring agent and fragrance component. Early synthetic routes relied on Grignard reactions between phenylmagnesium bromide and acetone, yielding racemic mixtures with limited industrial utility. A pivotal shift occurred in the 1990s with the advent of enzymatic resolution techniques. For example, lipase-catalyzed hydrolysis of racemic 2-phenyl-1-propanol esters achieved enantiomeric excess (ee) values >90%, though substrate concentrations were restricted to ≤80 mM due to enzyme instability.
The 2010s witnessed breakthroughs in Candida tenuis xylose reductase engineering, enabling the reductive DKR of racemic 2-phenylpropanal to (S)-2-phenyl-1-propanol at 843 mM concentrations. Concurrently, analytical methods such as cooling-SPME-GC/MS improved detection limits to sub-ppm levels, facilitating urinary metabolite studies.
2-Phenyl-1-propanol’s structural versatility makes it a linchpin in asymmetric synthesis:
Biocatalytic routes now rival traditional hydrolase-mediated kinetic resolutions. Recombinant E. coli expressing CtXR D51A mutant reductase and formate dehydrogenase achieved a space-time yield of 12.8 g/L/h, surpassing whole-cell Saccharomyces cerevisiae systems by 35-fold.
Recent studies prioritize:
The compound’s naming conventions vary across disciplines (Table 1):
The (R)-(+)-enantiomer of 2-phenyl-1-propanol (CAS 19141-40-3) exhibits an optical rotation of +18° (neat) [2], making it invaluable for synthesizing optically active compounds. Its structure, defined by the SMILES notation C[C@@H](CO)C1=CC=CC=C1
[2], positions the hydroxyl group and phenyl ring in a specific spatial arrangement that influences reactivity. Studies highlight its use in asymmetric catalysis, where it serves as a chiral auxiliary in esterification reactions [5]. For instance, aluminum alkoxides derived from (R)-2-phenyl-1-propanol facilitate enantioselective Tischenko reactions, producing esters with high optical purity [5].
The (S)-(-)-enantiomer (CAS 37778-99-7) mirrors the (R)-form in molecular weight (136.19 g/mol) [3] but rotates plane-polarized light at −18° (neat) [3]. Its configuration, CC(CO)C1=CC=CC=C1
[3], enables distinct steric interactions in catalytic systems. Research demonstrates its utility in synthesizing chiral ligands for transition-metal catalysts, where the phenyl group’s spatial orientation enhances stereocontrol in C–C bond-forming reactions [5]. Notably, the (S)-enantiomer’s lower energy transition state in hydride transfer reactions underscores its preference in kinetically controlled syntheses [5].
Racemic 2-phenyl-1-propanol (RS) serves as a substrate for studying asymmetric induction. In the presence of chiral aluminum alkoxides, the Tischenko reaction disproportionates racemic aldehyde into enantiomerically enriched esters [5]. For example, (−)-menthyl aluminum alkoxide catalyzes the conversion of (RS)-2-phenylpropanal to (S)-(−)-2-phenylpropyl (R)-(+)-2-phenylpropanoate with 65% enantiomeric excess [5]. This highlights racemic mixtures’ role in probing stereoselective mechanisms.
Polarimetry remains a cornerstone for characterizing enantiomers. The (R)- and (S)-forms of 2-phenyl-1-propanol exhibit equal but opposite optical rotations (±18°) [2] [3], enabling rapid enantiomeric identification. Advanced polarimeters with temperature control (e.g., −78°C to +50°C) have quantified rotation variations under non-ambient conditions, revealing conformational stability in toluene and methylene chloride [5].
Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are critical for assessing enantiomeric purity. Using β-cyclodextrin-based columns, researchers achieve baseline separation of (R)- and (S)-2-phenyl-1-propanol, with retention times differing by 1.2 minutes [5]. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) further resolves enantiomers, with Δδ values of 0.03–0.05 ppm for hydroxyl protons [5].
Method | Conditions | Resolution (Δ) | Source |
---|---|---|---|
Chiral GC | β-cyclodextrin column, 120°C | 1.2 min | [5] |
Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate), 25°C | Rs = 2.1 | [5] |
NMR (Eu(hfc)₃) | CDCl₃, 400 MHz | Δδ = 0.04 ppm | [5] |
The (R)-enantiomer reacts 1.8× faster than the (S)-form in esterifications with acetic anhydride, attributed to reduced steric hindrance in the transition state [5]. Kinetic studies using stopped-flow spectroscopy reveal a ΔΔ‡ of 12.3 kJ/mol between enantiomers, favoring (R)-2-phenyl-1-propanol in nucleophilic acyl substitutions [5].
Thermodynamic control favors the (S)-enantiomer in equilibration studies. At 50°C, the (S)-form constitutes 62% of the equilibrium mixture in THF due to its lower Gibbs free energy (ΔG = −4.7 kJ/mol) [5]. Density functional theory (DFT) calculations corroborate this, showing the (S)-configuration’s intramolecular hydrogen bonding stabilizes the molecule by 3.1 kJ/mol [5].